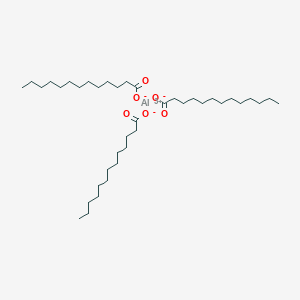

Aluminum;tridecanoate

描述

Aluminum tridecanoate is the aluminum salt of tridecanoic acid (C13H26O2), a medium-chain fatty acid (MCFA). While direct data on its chemical properties are sparse in the provided evidence, tridecanoic acid derivatives, such as ethyl tridecanoate, have been identified in plant extracts and wines . Notably, tridecanoate (C10:0, decanoic acid) has demonstrated metabolic benefits in murine studies, improving glucose homeostasis and preventing diet-induced obesity . Aluminum tridecanoate likely shares the carboxylate-aluminum coordination seen in other aluminum carboxylates, such as aluminum stearate, but its shorter chain length may confer distinct physicochemical and biological properties.

属性

CAS 编号 |

10327-54-5 |

|---|---|

分子式 |

C39H75AlO6 |

分子量 |

667 g/mol |

IUPAC 名称 |

aluminum;tridecanoate |

InChI |

InChI=1S/3C13H26O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13(14)15;/h3*2-12H2,1H3,(H,14,15);/q;;;+3/p-3 |

InChI 键 |

HGORXCDTVCJWHD-UHFFFAOYSA-K |

SMILES |

CCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCC(=O)[O-].[Al+3] |

规范 SMILES |

CCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCC(=O)[O-].[Al+3] |

同义词 |

Tritridecanoic acid aluminum salt |

产品来源 |

United States |

相似化合物的比较

Aluminum Tridecanoate vs. Aluminum Stearate (Aluminum Octadecanoate)

Aluminum stearate (C54H105AlO6), the aluminum salt of stearic acid (C18:0), is a well-characterized compound used as a thickening agent in cosmetics and pharmaceuticals . Key comparisons include:

Key Findings :

- Chain Length Effects: Shorter-chain aluminum carboxylates like aluminum tridecanoate are expected to exhibit higher solubility in polar solvents compared to aluminum stearate, which is highly hydrophobic. This property may influence their bioavailability in biological systems.

- Biological Activity: Tridecanoate’s metabolic benefits in mice suggest that its aluminum salt could be explored for functional food or pharmaceutical applications targeting obesity and diabetes . In contrast, aluminum stearate’s primary use is industrial due to its stability and water-repellent properties .

Aluminum Tridecanoate vs. Ethyl Tridecanoate

Ethyl tridecanoate (C15H30O2), an ester derivative, differs structurally from aluminum tridecanoate but shares the same fatty acid backbone.

Key Findings :

- Chemical Behavior: Aluminum tridecanoate, as a salt, is ionic and water-soluble under specific conditions, whereas ethyl tridecanoate is nonpolar and volatile, making it suitable for fragrance applications .

- Biological Roles: Ethyl tridecanoate in Ziziphus lotus extracts showed cytotoxic activity in fractions containing 13-epimanool, but its ester form lacks the ionic interactions critical for aluminum salt functionality .

Comparison with Other Aluminum Carboxylates

Aluminum complexes with phenoxyimino-phenoxy ligands (e.g., tridentate ligands in catalysis) highlight the versatility of aluminum in coordination chemistry . However, these differ fundamentally from aluminum carboxylates, which rely on carboxylate-Al<sup>3+</sup> bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。